molecular formula C8H8N4O B121475 3-(5-methyl-1H-tetrazol-1-yl)phenol CAS No. 157124-40-8

3-(5-methyl-1H-tetrazol-1-yl)phenol

Cat. No.: B121475
CAS No.: 157124-40-8
M. Wt: 176.18 g/mol
InChI Key: ZNAULYCHNQCCGW-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-tetrazol-1-yl)phenol is an organic compound with the molecular formula C8H8N4O It is characterized by a phenol group attached to a tetrazole ring, which is further substituted with a methyl group

Scientific Research Applications

3-(5-methyl-1H-tetrazol-1-yl)phenol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol typically involves the reaction of 5-methyl-1H-tetrazole with phenol under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the phenol, followed by the addition of 5-methyl-1H-tetrazole. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-tetrazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    3-(1H-tetrazol-1-yl)phenol: Lacks the methyl group on the tetrazole ring.

    5-methyl-1H-tetrazole: Lacks the phenol group.

    Phenol: Lacks the tetrazole ring.

Uniqueness

3-(5-methyl-1H-tetrazol-1-yl)phenol is unique due to the presence of both a phenol group and a methyl-substituted tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(5-methyltetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-3-2-4-8(13)5-7/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAULYCHNQCCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587937
Record name 3-(5-Methyl-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157124-40-8
Record name 3-(5-Methyl-1H-tetrazol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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